N-Acetyl Sulfapyridine-d4 (Major), with the chemical formula and CAS number 1189732-52-2, is a deuterated derivative of N-Acetyl sulfapyridine. This compound is notable for its application in pharmaceutical research, particularly as a stable isotope-labeled internal standard in analytical chemistry. The incorporation of deuterium enhances the compound's stability and allows for precise tracking in metabolic studies.
This compound falls under the category of sulfonamide antibiotics and is classified as an isotope-labeled compound. Its primary applications are in analytical chemistry and pharmaceutical research, where it serves as a reference standard due to its unique isotopic signature.
The synthesis of N-Acetyl Sulfapyridine-d4 generally follows these steps:
N-Acetyl Sulfapyridine-d4 has a complex molecular structure characterized by its sulfonamide group attached to a pyridine ring. The presence of deuterium atoms is indicated by the notation "d4" in its name.
Nc1ccc(cc1)S(=O)(=O)Nc2ccccn2
, which highlights its aromatic nature and functional groups .The accurate mass calculation yields g/mol, confirming the incorporation of deuterium into the molecular framework.
N-Acetyl Sulfapyridine-d4 can undergo several chemical reactions:
N-Acetyl Sulfapyridine-d4 acts primarily as a competitive inhibitor of dihydropteroate synthetase, an enzyme critical in bacterial folic acid synthesis.
N-Acetyl Sulfapyridine-d4 has significant scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2